molecular formula C8H15N3 B2997532 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine CAS No. 957043-29-7

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine

Cat. No.: B2997532
CAS No.: 957043-29-7
M. Wt: 153.229
InChI Key: WIXGONMGSHBZFS-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 957043-29-7) is a pyrazole-derived amine with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.22 g/mol . Key physical properties include a predicted boiling point of 238.9±25.0 °C and a density of 1.01±0.1 g/cm³, suggesting moderate volatility and solubility in organic solvents . The compound features a pyrazole ring substituted with methyl groups at the 1- and 3-positions, coupled with an ethylamine side chain. Its structural simplicity and functional group arrangement make it a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-9-5-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGONMGSHBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with N-ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Antiparasitic Agent: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine exhibits significant biological activity against Leishmania aethiopica and Plasmodium berghei, indicating its potential as an antileishmanial and antimalarial therapeutic. Molecular docking studies suggest that the compound interacts with specific biochemical pathways crucial for the survival of these pathogens, leading to a reduction in their viability.

Agrochemistry

  • Pesticide Development: Derivatives of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine may be used as pesticides.

Research Applications

  • Molecular Docking Studies: This compound is used in molecular docking studies to understand its binding affinity and mode of action against specific enzymes or receptors relevant to its biological activity. These studies help elucidate how the compound interacts effectively with biological targets.

Chemical Properties and Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has a molecular formula of C8H15N3C_8H_{15}N_3 and a molecular weight of 153.22 g/mol . Key chemical reactions include:

  • Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate in acetic acid or water.
  • Reduction: Can be reduced using lithium aluminum hydride or sodium borohydride in ether or methanol.
  • Substitution: Can undergo substitution reactions with alkyl halides or sulfonates in the presence of a base, such as sodium hydroxide.
  • Price and Availability: this compound is available for purchase from chemical suppliers .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Analogues with Methyl Substitution Variations

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5)
  • Molecular Formula : C₈H₁₅N₃ (identical to the target compound).
  • Molecular Weight : 153.23 g/mol .
  • Key Difference : Methyl groups at the 1- and 5-positions of the pyrazole ring instead of 1- and 3-positions.
4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline (EN300-231085)
  • Molecular Formula : C₁₅H₂₁N₄.
  • Molecular Weight : 275.35 g/mol.
  • Purity : 95% .
  • Key Difference : Incorporation of a dimethylaniline group, increasing aromaticity and molecular weight.
  • Impact: Enhanced π-π stacking interactions and solubility in polar solvents due to the dimethylamino group .

Analogues with Aromatic or Heterocyclic Modifications

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine (CAS 1006322-88-8)
  • Molecular Formula : C₁₄H₁₉N₃O.
  • Molecular Weight : 245.32 g/mol .
  • Key Difference : Replacement of the ethyl group with a 4-ethoxyphenyl moiety.
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 1015846-14-6)
  • Molecular Formula : C₁₂H₁₅N₃O.
  • Molecular Weight : 217.27 g/mol .
  • Key Difference : A 3-methoxyphenyl substituent on the pyrazole ring.

Analogues with Heterocycle Replacements

Methylimidazolium N-ethylamine Amine (MIE-NH₂)
  • Synthesis : Derived from N-methylimidazole and tert-butyl N-(2-bromoethyl) carbamate .
  • Key Difference : Replacement of pyrazole with an imidazolium ring, resulting in an ionic structure.
  • Impact : Higher thermal stability and solubility in polar solvents due to ionic character .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%)
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine 957043-29-7 C₈H₁₅N₃ 153.22 1,3-dimethylpyrazole, ethylamine N/A
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine 952195-00-5 C₈H₁₅N₃ 153.23 1,5-dimethylpyrazole, ethylamine N/A
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline 1006450-68-5 C₁₅H₂₁N₄ 275.35 Dimethylaniline, 1,3-dimethylpyrazole 95
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine 1006322-88-8 C₁₄H₁₉N₃O 245.32 4-ethoxyphenyl, 1,3-dimethylpyrazole N/A

Table 2: Impact of Substituents on Key Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Trends Reactivity Notes
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-ethylamine 238.9 ± 25.0 1.01 ± 0.1 Moderate organic solubility Base catalysis favored due to amine
4-Ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline N/A N/A High in polar solvents Electrophilic substitution at aryl group
MIE-NH₂ (imidazolium derivative) >300 (decomposes) 1.2–1.3 High in water Ionic interactions dominate

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits significant interactions with various biological targets, particularly in the fields of antileishmanial and antimalarial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C₈H₁₅N₃
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 957043-29-7

The primary biological targets of this compound include:

  • Leishmania aethiopica
  • Plasmodium berghei

The compound's action is facilitated through molecular docking , which allows it to bind effectively to these pathogens, leading to a reduction in their viability. This interaction is crucial for its antileishmanial and antimalarial activities, as evidenced by various studies demonstrating significant reductions in pathogen load in treated models .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Target Organism Effectiveness
AntileishmanialLeishmania aethiopicaSignificant reduction in viability
AntimalarialPlasmodium bergheiSignificant reduction in viability
AntimicrobialVarious bacteriaPotential antibacterial properties

Case Studies and Research Findings

  • Antileishmanial Activity : In a study focusing on the efficacy of the compound against Leishmania species, it was reported that treatment resulted in a marked decrease in parasite load in infected macrophages. The compound demonstrated an IC50 value indicative of potent activity against the pathogen.
  • Antimalarial Activity : Another research effort evaluated the effects of this compound on Plasmodium berghei-infected mice. The results showed that treated subjects exhibited significantly lower parasitemia compared to controls, suggesting its potential as an antimalarial agent .
  • Antimicrobial Properties : The compound has also been explored for its broader antimicrobial properties. In vitro studies have indicated activity against both Gram-positive and Gram-negative bacteria, although specific MIC values were not consistently reported across studies .

Biochemical Pathways

The compound's interaction with biological targets involves several biochemical pathways:

  • Inhibition of key metabolic enzymes in target pathogens.
  • Disruption of cellular processes critical for pathogen survival.

These interactions are facilitated by the unique structural features of this compound, which enhance its binding affinity and specificity towards these targets .

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) enhance NMR studies of this compound’s dynamics?

  • Methodology : Synthesize the compound with ¹⁵N-labeled ethylamine to improve signal resolution in 2D HSQC and NOESY experiments. Variable-temperature NMR (25–50°C) probes conformational flexibility. Relaxation dispersion experiments (Bruker Avance III HD) quantify µs-ms timescale motions .

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